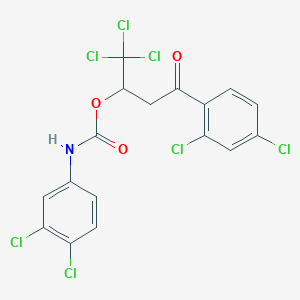
2-Butenyl(di-tert-butyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenyl(di-tert-butyl)phosphine is an organophosphorus compound with the molecular formula C12H25P. It is known for its unique structure, which includes a butenyl group attached to a phosphorus atom that is further bonded to two tert-butyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butenyl(di-tert-butyl)phosphine can be synthesized through the reaction of 2-butenyl chloride with di-tert-butylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Butenyl(di-tert-butyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the butenyl group is replaced by other functional groups.
Addition: The compound can undergo addition reactions with electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Addition: Electrophiles like halogens and acids are commonly used
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Addition: Addition products with electrophiles
Scientific Research Applications
2-Butenyl(di-tert-butyl)phosphine is used in various scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butenyl(di-tert-butyl)phosphine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in coordination compounds, and the pathways involved are typically related to catalytic processes .
Comparison with Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the butenyl group.
Di-tert-butylmethylphosphine: Contains a methyl group instead of a butenyl group
Uniqueness: 2-Butenyl(di-tert-butyl)phosphine is unique due to the presence of the butenyl group, which imparts different reactivity and properties compared to its analogs. This makes it valuable in specific applications where the butenyl group plays a crucial role .
Properties
Molecular Formula |
C12H25P |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
but-2-enyl(ditert-butyl)phosphane |
InChI |
InChI=1S/C12H25P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-9H,10H2,1-7H3 |
InChI Key |
UOOODANZONJOKI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCP(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


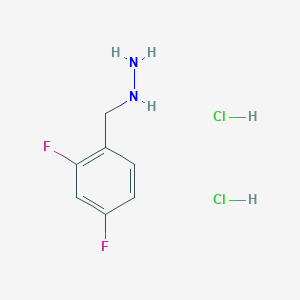
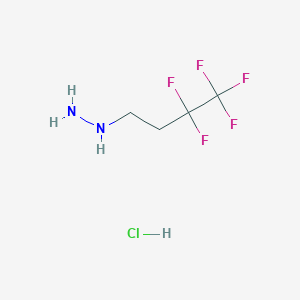

![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
![3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)
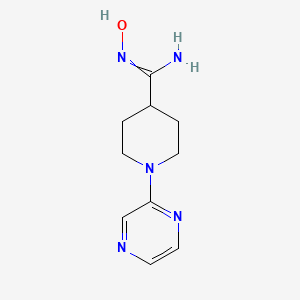
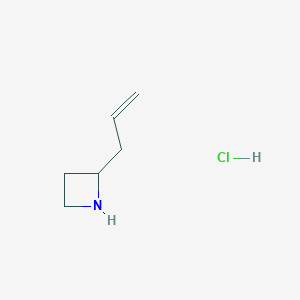
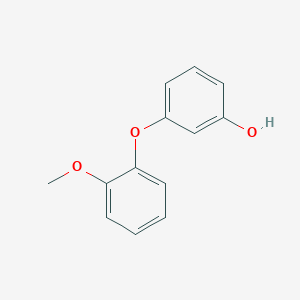

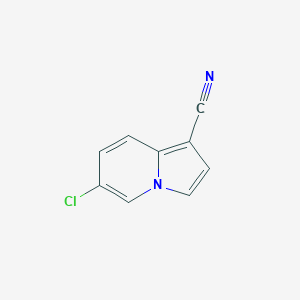
![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
